4-Aminoisoquinoline-6-carboxylic acid
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Overview
Description
4-Aminoisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the class of isoquinoline derivatives and exhibits interesting biological properties. This compound is characterized by the presence of an amino group at the 4th position and a carboxylic acid group at the 6th position of the isoquinoline ring.
Mechanism of Action
Target of Action
4-Aminoisoquinoline-6-carboxylic acid is a derivative of the 4-aminoquinoline class of compounds . The primary targets of this class of compounds have been implicated in the control and eradication of malaria .
Mode of Action
Quinoline derivatives have been found to inhibit human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap)
Biochemical Pathways
Quinoline derivatives have been found to affect the pathways related to alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including bone mineralization, vitamin B6 metabolism, and the regulation of intracellular levels of phosphate .
Result of Action
Quinoline derivatives have shown significant inhibitory activity against various alkaline phosphatases, suggesting potential therapeutic applications .
Action Environment
The synthesis and reactivity of quinoline derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
Isoquinoline derivatives are known to interact with various enzymes and proteins
Cellular Effects
Isoquinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that, like other isoquinoline derivatives, it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that 4-Aminoisoquinoline-6-carboxylic acid is involved in are not currently known. Isoquinoline derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoisoquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method provides a facile and efficient route to obtain quinoline-4-carboxylic acids, which can be further modified to introduce the amino group at the 4th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rare-earth metal catalysts, and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Aminoisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions on isoquinoline derivatives can yield pyridine-3,4-dicarboxylic acid and its corresponding anhydride when treated with alkaline potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields pyridine-3,4-dicarboxylic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
4-Aminoisoquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: The compound exhibits potential therapeutic activities, including anticancer, antibacterial, and antiviral properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Aminoisoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
Isoquinoline: A structural isomer of quinoline, isoquinoline is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Quinoline: Another heterocyclic aromatic compound, quinoline has a benzene ring fused to a pyridine ring and exhibits similar chemical properties.
Pyridine-3,4-dicarboxylic acid: An oxidation product of isoquinoline, this compound has two carboxylic acid groups at the 3rd and 4th positions of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-aminoisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYXRLRVPIBHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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